2-Cyclopenten-1-ol, 2-pentyl-

Organic Synthesis Fragrance Chemistry Structure-Activity Relationship

2-Cyclopenten-1-ol, 2-pentyl- (also known as 2-pentylcyclopent-2-en-1-ol) is a chiral cyclopentenol alcohol with the molecular formula C10H18O and a molecular weight of 154.25 g/mol. It is structurally characterized by a cyclopentene ring with a hydroxyl group and a pentyl substituent, belonging to the class of compounds often used as synthetic intermediates for jasmonoid-like fragrances and fine chemicals.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 174618-07-6
Cat. No. B3048564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopenten-1-ol, 2-pentyl-
CAS174618-07-6
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCCCCC1=CCCC1O
InChIInChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h7,10-11H,2-6,8H2,1H3
InChIKeyWSTAVRJAAUOVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopenten-1-ol, 2-pentyl- (CAS 174618-07-6): Procurement Specifications for a Jasmonoid Precursor


2-Cyclopenten-1-ol, 2-pentyl- (also known as 2-pentylcyclopent-2-en-1-ol) is a chiral cyclopentenol alcohol with the molecular formula C10H18O and a molecular weight of 154.25 g/mol [1]. It is structurally characterized by a cyclopentene ring with a hydroxyl group and a pentyl substituent, belonging to the class of compounds often used as synthetic intermediates for jasmonoid-like fragrances and fine chemicals [1][2]. This compound is distinct from its saturated counterpart, 2-pentylcyclopentan-1-ol, and serves a different role in organic synthesis and fragrance formulation.

Why 2-Cyclopenten-1-ol, 2-pentyl- Cannot Be Substituted by Common In-Class Analogs


The chemical and functional properties of 2-cyclopenten-1-ol derivatives are highly sensitive to both the nature of the alkyl substituent and the oxidation state of the ring. A direct substitution with the saturated analog, 2-pentylcyclopentan-1-ol (CAS 84560-00-9), fails because the double bond in the target compound's cyclopentene ring is critical for its reactivity and stereochemical outcomes in synthesis, a property absent in the saturated compound [1]. Furthermore, stereochemistry is paramount; the target compound is a mixture of enantiomers, and its procurement as a specific enantiomer ((R)- or (S)-) is a decisive factor for stereoselective applications, as the chiral center at the hydroxyl-bearing carbon can lead to vastly different biological or olfactory properties [2]. Generic substitution without considering these structural specifics will result in a compound with different reactivity and target selectivity.

Quantitative Differential Evidence: 2-Cyclopenten-1-ol, 2-pentyl- vs. Saturated Analogs


Structural and Physicochemical Differentiation from the Saturated Analog

The presence of a carbon-carbon double bond in 2-Cyclopenten-1-ol, 2-pentyl- fundamentally differentiates it from its saturated analog, 2-pentylcyclopentan-1-ol. The double bond provides a distinct site for further chemical reactions (e.g., epoxidation, cycloaddition, cross-coupling) and alters physicochemical properties such as density, boiling point, and lipophilicity (LogP), which can significantly impact its behavior as a synthetic intermediate [1][2][3].

Organic Synthesis Fragrance Chemistry Structure-Activity Relationship

Differentiation from Saturated Analog: Genotoxicity Safety Profile

A key differentiation for industrial users, particularly in the fragrance industry, is the established safety profile of related compounds. While specific safety data for 2-Cyclopenten-1-ol, 2-pentyl- is limited, a 2022 safety assessment by the Research Institute for Fragrance Materials (RIFM) for the structurally related saturated analog, 2-pentylcyclopentan-1-ol, concluded it 'does not present a concern for genotoxicity' [1]. This suggests that the unsaturated analog, which may be metabolized differently, requires its own independent safety evaluation and cannot rely on the data package of the saturated compound for regulatory submissions.

Fragrance Safety Regulatory Science Toxicology

Commercial Product Differentiation: Magnolione and Jasmonoid Synthesis

2-Cyclopenten-1-ol, 2-pentyl- serves as a critical scaffold for advanced fragrance molecules like Magnolione (magnolia ketone). Research demonstrates that the stereoisomers of Magnolione, which are derived from this core structure, exhibit vastly different fragrance properties and odor thresholds . This highlights the importance of the core structure's stereochemistry. A Pd-catalyzed asymmetric allylic alkylation was used to synthesize these stereoisomers with ≥99% enantiomeric excess (ee), underscoring the high level of stereocontrol required for commercial fragrance applications .

Fragrance Chemistry Total Synthesis Asymmetric Catalysis

Synthetic Route and Intermediate Utility vs. Final Product Analogs

The procurement strategy for 2-Cyclopenten-1-ol, 2-pentyl- differs significantly from that of final fragrance compounds. This compound is positioned as a synthetic intermediate, as highlighted by its role in the multi-step synthesis of Magnolione . In contrast, compounds like DELPHOL HC (2-Pentylcyclopentan-1-ol) are marketed as final perfumery ingredients . This distinction is quantitative in terms of synthetic steps: purchasing the intermediate allows for further diversification in-house, whereas purchasing the final ingredient is a dead-end procurement.

Organic Synthesis Process Chemistry Intermediate Sourcing

Recommended Application Scenarios for 2-Cyclopenten-1-ol, 2-pentyl- Based on Evidence


Scaffold for Asymmetric Synthesis of Jasmonoid Fragrances

Given its established role as a synthetic intermediate in the preparation of stereochemically pure Magnolione (magnolia ketone) , 2-Cyclopenten-1-ol, 2-pentyl- is ideally suited for R&D laboratories focused on developing new jasmonoid or cyclopentanoid fragrances. Its procurement, especially as a specific enantiomer, is the first step in achieving the high enantiomeric excess (≥99% ee) required for the distinct olfactory properties of its downstream products .

Specialty Fine Chemical and Building Block Procurement

For fine chemical producers and CROs, this compound represents a versatile building block. Its value lies in its unsaturated cyclopentene core, which provides a reactive handle for further derivatization. This is in direct contrast to the procurement of a saturated analog like 2-pentylcyclopentan-1-ol, which is typically a final ingredient [1][2]. Procuring this intermediate allows for the in-house creation of a library of novel compounds, offering a strategic advantage over purchasing a finished fragrance ingredient.

Reference Standard for Stereochemical and Analytical Method Development

The compound exists as a racemic mixture of (R)- and (S)- enantiomers [3]. For analytical chemistry and quality control departments, procuring the racemate and its individual enantiomers is essential for developing chiral HPLC methods to monitor stereoselective syntheses. This ensures the purity and consistency of high-value downstream products where stereochemistry is paramount for biological or olfactory activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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